Clinical Anti-Inflammatory Equipotency to Aspirin with Distinct Dose-Response and Safety Profile in Rheumatoid Arthritis
In a double-blind crossover clinical trial directly comparing four treatments in rheumatoid arthritis patients, metiazinic acid at 1.5 g/day demonstrated anti-inflammatory and analgesic activity approximately equipotent to aspirin at 4 g/day, while ibuprofen at 1600 mg/day was slightly more potent and caused fewer side effects [1][2]. The trial assessed articular index, grip strength, knee score, and erythrocyte sedimentation rate after one week of treatment per drug. Metiazinic acid achieved comparable therapeutic endpoints to aspirin but at a 2.7-fold lower daily dose (1.5 g vs. 4 g), and with a different side-effect profile relative to ibuprofen, which showed superior tolerability in the same study [1].
| Evidence Dimension | Clinical anti-inflammatory and analgesic efficacy in rheumatoid arthritis |
|---|---|
| Target Compound Data | Metiazinic acid: 1.5 g/day — equipotent to aspirin |
| Comparator Or Baseline | Aspirin: 4 g/day (equipotent baseline); Ibuprofen: 1600 mg/day (slightly more potent, fewer side effects) |
| Quantified Difference | Metiazinic acid achieves aspirin-equivalent efficacy at 2.7-fold lower daily dose; inferior efficacy/tolerability to ibuprofen at comparator doses |
| Conditions | Double-blind crossover trial; rheumatoid arthritis patients; 1-week treatment periods; endpoints: articular index, grip strength, knee score, ESR, subjective improvement |
Why This Matters
This direct clinical comparison establishes metiazinic acid as a dose-efficient alternative to aspirin in preclinical arthritis models, providing a defined potency benchmark for researchers designing comparative NSAID studies.
- [1] Hadidi T, Aşar D, Esmat A. A Double Blind Cross over Study of Ibuprofen, Metiazinic Acid, Aspirin and a Placebo in Rheumatoid Arthritis. Journal of International Medical Research. 1972;1:18-21. View Source
- [2] Semantic Scholar. A Double Blind Cross over Study of Ibuprofen, Metiazinic Acid, Aspirin and a Placebo in Rheumatoid Arthritis. Summary and citation data. View Source
